![molecular formula C12H13ClN2O2 B4291178 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 73416-93-0](/img/structure/B4291178.png)
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as CPTB, is a benzodiazepine derivative that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction of 3-chloropropionyl chloride with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in the presence of a base. CPTB has been found to have a variety of biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mechanism of Action
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one acts as a positive allosteric modulator of the GABA-A receptor complex. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which leads to an increase in the inhibitory tone of the neuron. This results in the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several advantages as a tool for laboratory experiments. It has a high affinity for the benzodiazepine receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It has also been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the effects of benzodiazepines on the brain and body. However, 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has some limitations as a tool for laboratory experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has low solubility in water, which makes it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One area of research is the investigation of the long-term effects of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one on the brain and body. Another area of research is the development of new compounds that have similar properties to 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one but with longer half-lives and higher solubility in water. Finally, research could be conducted on the use of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in the treatment of anxiety disorders and other neurological disorders.
Scientific Research Applications
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been widely used in scientific research as a tool to investigate the mechanism of action of benzodiazepines. It has been found to have a high affinity for the benzodiazepine receptor, which is located on the GABA-A receptor complex. This receptor is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
properties
IUPAC Name |
5-(3-chloropropanoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-5-12(17)15-8-6-11(16)14-9-3-1-2-4-10(9)15/h1-4H,5-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHYJUVYSIBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154272 | |
Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73416-93-0 | |
Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73416-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.